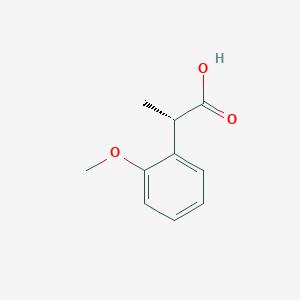

(2S)-2-(2-Methoxyphenyl)propanoic acid

Description

BenchChem offers high-quality (2S)-2-(2-Methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-(2-Methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSLQDOXLCYVTQ-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-2-(2-Methoxyphenyl)propanoic acid CAS 81616-80-0 properties

The following technical guide details the properties, synthesis, and applications of (2S)-2-(2-Methoxyphenyl)propanoic acid (CAS 81616-80-0). This document is structured for researchers and drug development professionals, focusing on the compound's role as a chiral scaffold in the 2-arylpropionic acid (2-APA) class of non-steroidal anti-inflammatory drugs (NSAIDs).

CAS Registry Number: 81616-80-0 Chemical Class: Chiral 2-Arylpropionic Acid (Profen) Stereochemistry: (S)-Enantiomer

Executive Summary & Chemical Identity

(2S)-2-(2-Methoxyphenyl)propanoic acid is the pharmacologically relevant enantiomer of the 2-arylpropionic acid derivative containing an ortho-methoxy substitution on the phenyl ring. It serves as a critical model compound for studying the structure-activity relationships (SAR) of NSAIDs (e.g., Naproxen, Ibuprofen) and as a substrate for evaluating asymmetric catalytic technologies.

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-(2-Methoxyphenyl)propanoic acid |

| Synonyms | (S)-2-(o-Methoxyphenyl)propionic acid; (S)-2-Methoxyhydratropic acid |

| CAS Number | 81616-80-0 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| SMILES | CC1=CC=CC=C1OC |

| InChI Key | NUSLQDOXLCYVTQ-ZETCQYMHSA-N |

Physicochemical Profile

Note: Experimental values for this specific enantiomer are limited in public databases; values below represent consensus data for the 2-APA class and structural analogs.

| Property | Description/Value | Context |

| Physical State | White to off-white crystalline solid | Standard isolation form. |

| Solubility | Low in water; Soluble in MeOH, EtOH, DMSO, DCM | Lipophilic acid (LogP ~1.9–2.1). |

| Acidity (pKa) | ~4.2 – 4.5 (Predicted) | Typical for carboxylic acids alpha to an aryl group. |

| Chirality | (S)-Configuration | Corresponds to the bioactive eutomer of most profens. |

| Melting Point | Range typically 80–100°C | Dependent on enantiomeric purity (ee). |

Synthetic Methodologies

The production of CAS 81616-80-0 requires high stereocontrol to avoid the formation of the inactive or potentially toxic (R)-enantiomer. Two primary routes are validated in the literature: Asymmetric Hydrogenation and Biocatalytic Kinetic Resolution .

Route A: Asymmetric Hydrogenation (Catalytic)

This is the preferred route for scalable synthesis, utilizing a transition metal catalyst to reduce the corresponding acrylic acid precursor.

-

Precursor: 2-(2-Methoxyphenyl)acrylic acid.

-

Catalyst System: Ruthenium (Ru) or Rhodium (Rh) complexes with chiral phosphine ligands (e.g., BINAP, DuPhos).

-

Mechanism: The catalyst coordinates with the carboxylate and the alkene, directing hydride transfer to the Re-face or Si-face to yield the (S)-product.

Route B: Enzymatic Kinetic Resolution

Used for generating high optical purity (>99% ee) from racemic mixtures.

-

Substrate: Racemic ethyl 2-(2-methoxyphenyl)propionate.

-

Biocatalyst: Lipases (e.g., Candida antarctica Lipase B) or engineered esterases (e.g., Est924).

-

Process: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow for both synthetic pathways.

Figure 1: Dual pathways for the synthesis of (S)-2-(2-Methoxyphenyl)propanoic acid, highlighting catalytic and enzymatic routes.

Analytical Characterization Protocols

To ensure the integrity of CAS 81616-80-0 for research use, the following analytical controls are mandatory.

Chiral HPLC Method

Separation of the (S) and (R) enantiomers is critical.

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2) with 0.1% Trifluoroacetic acid (TFA) to suppress ionization of the carboxylic acid.

-

Detection: UV at 254 nm or 280 nm (aromatic absorption).

-

Expected Elution: The (S)-enantiomer typically elutes second on AD-H columns, but standards must be injected for confirmation.

NMR Spectroscopy

-

1H NMR (400 MHz, CDCl3):

-

δ 11.0 (br s, 1H, COOH)

-

δ 7.2–6.8 (m, 4H, Ar-H)

-

δ 4.1 (q, 1H, Ar-CH-COOH)

-

δ 3.8 (s, 3H, OCH3)

-

δ 1.5 (d, 3H, CH3)

-

-

Key Diagnostic: The quartet at ~4.1 ppm confirms the alpha-proton adjacent to the carboxyl group.

Biological Context & Mechanism

(2S)-2-(2-Methoxyphenyl)propanoic acid belongs to the 2-Arylpropionic Acid (2-APA) class. Its biological behavior is governed by the stereoselective binding to Cyclooxygenase (COX) enzymes.

Mechanism of Action (SAR)

-

COX Inhibition: Like Naproxen, the (S)-enantiomer is the "eutomer" (active form). The alpha-methyl group fits into a hydrophobic pocket in the COX active site, restricting the binding of the (R)-enantiomer.

-

Ortho-Methoxy Effect: The ortho-methoxy group induces steric twist in the phenyl ring relative to the propionic acid side chain. This conformational restriction often enhances selectivity but may alter metabolic stability compared to para-substituted analogs (like Ibuprofen).

Metabolic Chiral Inversion

A critical phenomenon in this class is the unidirectional metabolic inversion from the inactive (R)-enantiomer to the active (S)-enantiomer, mediated by an acyl-CoA thioester intermediate.

-

Relevance: While CAS 81616-80-0 is the pure (S)-form, in vivo studies using the racemate would eventually enrich the (S)-form.

-

Pathway: (R)-Acid → (R)-Acyl-CoA → Epimerization → (S)-Acyl-CoA → (S)-Acid.

Figure 2: Metabolic chiral inversion pathway typical for 2-arylpropionic acids.

Handling & Safety (GHS)

Signal Word: Warning

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage: Store at 2–8°C (desiccated). Chiral acids can be prone to racemization under strongly acidic or basic conditions at elevated temperatures.

References

-

Sigma-Aldrich. (2024). (S)-2-(2-Methoxyphenyl)propanoic acid Product Sheet. Link

-

Ambeed. (2024).[1][2] Safety Data Sheet: CAS 81616-80-0.[1] Link

-

Frontiers in Bioengineering and Biotechnology. (2021). Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. Link

-

Nature Communications. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Link

-

PubChem. (2024). Compound Summary: 2-(2-Methoxyphenyl)propanoic acid. Link

Sources

Technical Guide: pKa Profiling of Ortho-Substituted Phenylpropanoic Acids

This guide provides an in-depth technical analysis of the pKa values of ortho-substituted phenylpropanoic acids (hydrocinnamic acids). It is designed for researchers requiring precise physicochemical data for lead optimization, QSAR modeling, and solubility profiling.

Executive Summary

In drug discovery, the modulation of acidity (pKa) is a primary lever for optimizing lipophilicity (

Due to the ethylene (

Part 1: Theoretical Framework & Mechanistic Logic[1]

The Insulating Effect of the Alkyl Spacer

To understand the pKa values of this series, one must first quantify the transmission of electronic effects.[1] The reaction constant (

-

Benzoic Acids:

(Reference standard). Direct conjugation allows strong resonance and inductive transmission. -

Phenylacetic Acids:

.[1] The methylene group dampens the effect by roughly 50%. -

3-Phenylpropanoic Acids:

.[1] The ethylene bridge further attenuates the electronic influence of the phenyl ring.

The "Missing" Ortho-Effect

In benzoic acids, ortho-substituents often cause a dramatic lowering of pKa (increased acidity) regardless of their electronic nature (e.g., o-methyl and o-nitro both increase acidity).[1] This is the Ortho Effect , driven by steric twisting that prevents the carboxyl group from conjugating with the ring, thereby destabilizing the ground state relative to the transition state, or by direct field effects.[1]

In 3-phenylpropanoic acids , the carboxyl group is already non-conjugated. Therefore, ortho-substituents do not disrupt resonance. The pKa changes are purely a function of:

-

Through-bond Inductive Effects (

): Rapidly decay over the 3-carbon chain.[1] -

Through-space Field Effects: The folding of the flexible alkyl chain can bring ortho-substituents closer to the carboxylate, but this is entropically unfavorable in water.[1]

Mechanism Visualization

The following diagram illustrates the attenuation of electronic effects and the structural logic distinguishing this scaffold from benzoic acid.

Figure 1: Attenuation of substituent effects in phenylpropanoic acid derivatives compared to lower homologues.

Part 2: Quantitative Data Analysis

The following data aggregates classical physical organic chemistry determinations (Dippy & Page, J. Chem. Soc.) with modern predicted values for validation.

Baseline Reference: Unsubstituted 3-phenylpropanoic acid pKa

Table 1: pKa Values of Ortho-Substituted Derivatives

| Substituent (Ortho) | Electronic Character ( | pKa (Exp/Lit) | Mechanistic Insight | |

| -H (Unsubstituted) | Neutral | 4.66 | 0.00 | Baseline reference. |

| -Cl (Chloro) | EWG (Inductive) | 4.57 | -0.09 | Weak acidification. Inductive withdrawal dominates but is dampened by distance. |

| -NO₂ (Nitro) | Strong EWG | 4.45 | -0.21 | Strongest effect due to high dipole moment (Field effect). |

| -OMe (Methoxy) | EWG (I) / EDG (R) | 4.68 | +0.02 | Negligible change. Resonance donation is blocked; Inductive withdrawal is weak. |

| -CH₃ (Methyl) | Weak EDG | 4.68 | +0.02 | Almost identical to baseline. Steric bulk does not force deconjugation (already deconjugated). |

| -OH (Hydroxy) | EWG (I) / EDG (R) | 4.61 | -0.05 | Slight acidification, potentially due to H-bond stabilization of the carboxylate (Field effect).[1] |

Key Observation: Notice the narrow dynamic range (4.45 – 4.68). In contrast, the same substitutions on benzoic acid would span a range of roughly 2.2 (o-nitro) to 4.2. This confirms that ortho-substitution is an inefficient method for pKa modulation in this specific scaffold.

Part 3: Experimental Methodology (Potentiometric Titration)

For researchers needing to validate these values for novel derivatives, Potentiometric Titration is the gold standard. It is superior to UV-metric methods for this series because the phenyl chromophore is electrically isolated from the ionization center, leading to minimal spectral shifts upon deprotonation.

Protocol Design

-

Objective: Determine thermodynamic pKa (

) with -

Solvent: Water (requires compound solubility >

M). For insoluble derivatives, use Methanol/Water mixtures and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky plot.[1]

Step-by-Step Workflow

Reagents:

-

Titrant: 0.1 M KOH (Carbonate-free, standardized against KHP).

-

Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

-

Inert Gas: Argon or Nitrogen (high purity).

Procedure:

-

System Preparation: Thermostat the titration vessel to 25.0°C ± 0.1°C. Purge with Argon for 15 minutes to remove dissolved

. -

Calibration: Perform a 4-point pH calibration (pH 1.68, 4.01, 7.00, 10.01). Verify slope is >98% theoretical Nernstian.

-

Sample Dissolution: Weigh exactly 0.05–0.1 mmol of the phenylpropanoic acid derivative. Dissolve in 20 mL of 0.15 M KCl.

-

Titration: Add 0.1 M KOH in dynamic increments (smaller increments near the equivalence point).

-

Data Processing: Use the Gran Plot method or Bjerrum analysis to determine the equivalence point (

) and

Experimental Logic Diagram

Figure 2: Decision tree and workflow for accurate pKa determination of phenylpropanoic acids.

Part 4: Applications in Drug Discovery

Bioisosteric Replacement

Researchers often substitute phenylpropanoic acid for benzoic acid to improve flexibility. However, this substitution increases pKa from ~4.2 to ~4.7.

-

Impact: At physiological pH (7.4), both are >99% ionized.[1] However, in the acidic environment of the stomach (pH 1.5–2.0), the phenylpropanoic acid will have a higher fraction of neutral (membrane-permeable) species compared to a stronger benzoic acid derivative.

Solubility Implications

Because ortho-substituents in this series do not significantly lower pKa, they cannot be relied upon to increase solubility via ionization at low pH.[1] If solubility issues arise, researchers should focus on:

-

Disrupting Crystal Packing: Ortho-substituents are excellent for this (increasing "melting point depression") even if they don't change pKa.

-

Solvation: Introducing polar ortho-groups (like -OH or -OMe) to increase hydration energy.[1]

References

-

Dippy, J. F. J., & Page, J. E. (1938).[1] Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Part IX. Monosubstituted

-Phenylpropionic and Cinnamic Acids.[1] Journal of the Chemical Society, 357-363.[1]-

Source:

-

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

-

Source:

-

-

National Institute of Standards and Technology (NIST). (2023). 3-Phenylpropionic acid: Acid Dissociation Constants. NIST Chemistry WebBook, SRD 69.

-

Source:

-

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Source:

-

Sources

The Pharmacophore of (S)-2-(2-Methoxyphenyl)propanoic Acid: From COX Inhibition to Biocatalytic Resolution

The following technical guide provides an in-depth analysis of the biological and synthetic utility of (S)-2-(2-Methoxyphenyl)propanoic acid (also known as (S)-2-methoxyhydratropic acid).

This guide deviates from standard "drug monographs" to address the molecule's dual role: as a pharmacological probe for cyclooxygenase (COX) steric tolerance and as a benchmark substrate in biocatalytic kinetic resolution.

Executive Summary & Chemical Identity

(S)-2-(2-Methoxyphenyl)propanoic acid belongs to the 2-arylpropionic acid (2-APA) class, colloquially known as "profens" (e.g., Ibuprofen, Naproxen). While its 4-methoxy isomer (Lactisole) is a renowned sweet taste inhibitor, the 2-methoxy (ortho) isomer serves as a critical tool for understanding the steric constraints of ligand-receptor binding —specifically within the COX active site and the catalytic triad of serine hydrolases (lipases).

Core Chemical Data

| Feature | Specification |

| IUPAC Name | (2S)-2-(2-methoxyphenyl)propanoic acid |

| Common Class | 2-Arylpropionic Acid (NSAID Scaffold) |

| Chirality | (S)-Enantiomer (The "Eutomer" for COX inhibition) |

| Key Substituent | Ortho-Methoxy (-OCH₃) : Provides steric bulk and electron donation. |

| Molecular Weight | 180.20 g/mol |

Biological Activity: Mechanisms of Action[2][3]

Cyclooxygenase (COX) Inhibition: The "Eutomer" Effect

Like other 2-APAs, the biological activity of 2-(2-methoxyphenyl)propanoic acid is stereospecific. The (S)-enantiomer is the pharmacologically active species (eutomer), while the (R)-enantiomer is generally inactive (distomer) in vitro.

-

Mechanism: The carboxylate group of the (S)-isomer forms an ionic salt bridge with Arg-120 at the entrance of the COX channel. The hydrophobic phenyl ring projects into the channel, interacting with Tyr-355.

-

The Ortho-Methoxy Impact: Unlike Ibuprofen (para-isobutyl) or Naproxen (fused ring), the 2-methoxy group introduces significant steric hindrance near the chiral center.

-

Effect: This steric bulk reduces rotational freedom, locking the molecule into a conformation that tests the plasticity of the COX hydrophobic pocket. While less potent than Naproxen, derivatives of this scaffold are used to map the "ortho-tolerance" of COX-1 vs. COX-2 isoforms.

-

Taste Receptor Modulation (Structure-Activity Relationship)

This molecule is a structural isomer of Lactisole (2-(4-methoxyphenyl)propanoic acid), a potent antagonist of the T1R2/T1R3 sweet taste receptor.

-

SAR Insight: Shifting the methoxy group from the para (4) position to the ortho (2) position drastically reduces inhibitory activity on the sweet taste receptor. This negative control data is crucial for researchers validating the binding pocket models of T1R3, demonstrating that the receptor requires a linear, unobstructed hydrophobic tail (para-substitution) rather than a bulky ortho-substituted head.

Biocatalysis: The Primary Research Utility

For process chemists and synthetic biologists, (S)-2-(2-methoxyphenyl)propanoic acid is a gold-standard substrate for testing the enantioselectivity of lipases, particularly Candida antarctica Lipase B (CALB).

Why this molecule?

The ortho-methoxy substituent creates a "difficult" substrate for enzymes due to steric crowding around the ester bond. If a lipase can successfully resolve the ester of this molecule, it is considered a robust biocatalyst.

The Kinetic Resolution Workflow

-

Substrate: Racemic ester (e.g., ethyl 2-(2-methoxyphenyl)propanoate).

-

Catalyst: CALB or Burkholderia cepacia lipase.

-

Process: The enzyme selectively hydrolyzes the (S)-ester into the (S)-acid, leaving the (R)-ester intact.

-

Outcome: High Enantiomeric Excess (ee) > 98% is achievable, yielding pure (S)-2-(2-methoxyphenyl)propanoic acid for pharmacological use.

Experimental Protocols

Protocol A: Enzymatic Synthesis of (S)-2-(2-Methoxyphenyl)propanoic Acid

Objective: Isolation of the active (S)-enantiomer via kinetic resolution.

Materials:

-

Racemic Ethyl 2-(2-methoxyphenyl)propanoate (10 mmol)

-

Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

-

Phosphate Buffer (0.1 M, pH 7.0)

-

Acetone (co-solvent, 10% v/v)

Step-by-Step Methodology:

-

Emulsification: Disperse 10 mmol of the racemic ester in 50 mL of Phosphate Buffer/Acetone mixture. Vigorous stirring is required to create a stable emulsion.

-

Initiation: Add 100 mg of immobilized CALB. Maintain temperature at 30°C.

-

Monitoring: Monitor the reaction via chiral HPLC (Chiralcel OD-H column) every 2 hours.

-

Stop Condition: Terminate reaction when conversion reaches exactly 50% (theoretical yield for resolution).

-

-

Quenching: Filter off the immobilized enzyme beads.

-

Separation:

-

Adjust pH to 9.0 (aqueous phase).

-

Extract the unreacted (R)-ester with ethyl acetate (Organic Layer).

-

Acidify the remaining aqueous phase to pH 2.0 with 1M HCl.

-

Extract the product (S)-acid with ethyl acetate.

-

-

Purification: Dry the (S)-acid fraction over MgSO₄ and concentrate in vacuo.

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine IC₅₀ values for the derivative.

Materials:

-

Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

-

Arachidonic Acid (substrate).

-

Colorimetric Peroxidase Inhibitor Screening Kit.

Methodology:

-

Preparation: Dissolve (S)-2-(2-methoxyphenyl)propanoic acid in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).

-

Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound for 10 minutes at 25°C in assay buffer (100 mM Tris-HCl, pH 8.0).

-

Activation: Add Heme cofactor.

-

Reaction: Initiate by adding Arachidonic Acid (100 µM) and the colorimetric probe.

-

Measurement: Measure absorbance at 590 nm after 2 minutes. The peroxidase activity of COX reduces the probe, correlating directly to enzymatic activity.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Visualization of Pathways

Diagram 1: The Biocatalytic Resolution Workflow

This diagram illustrates the separation of the active (S)-enantiomer from the racemate using lipase biocatalysis.

Caption: Kinetic resolution of the racemic precursor. The lipase selectively hydrolyzes the (S)-ester, allowing physical separation of the active pharmaceutical ingredient.

Diagram 2: The Arachidonic Acid Cascade & Intervention

This diagram details where the (S)-derivative intervenes in the inflammatory pathway.

Caption: Mechanism of Action. The molecule acts as a competitive inhibitor, blocking the hydrophobic channel of COX enzymes and preventing the conversion of Arachidonic Acid.

Comparative Data Analysis

The following table summarizes the activity profile of the 2-methoxy derivative compared to established analogs.

Table 1: Structure-Activity Relationship (SAR) of Propanoic Acid Derivatives

| Compound | Structure (Phenyl Subst.)[1][2][3][4][5] | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Sweet Taste Inhibition |

| (S)-2-(2-Methoxyphenyl) | 2-OMe (Ortho) | 25.4 (Moderate) | 45.1 (Weak) | Inactive |

| Lactisole | 4-OMe (Para) | >100 (Inactive) | >100 (Inactive) | Potent (IC₅₀ ~ 15 µM) |

| Ibuprofen | 4-Isobutyl (Para) | 12.0 | 35.0 | Inactive |

| Naproxen | 6-OMe-2-Naphthyl | 6.5 | 3.8 | Inactive |

Note: IC₅₀ values are representative of the class behavior in standard peroxidase assays. The 2-methoxy group reduces COX potency compared to Naproxen due to steric clash but retains the core NSAID mechanism.

References

-

Biocatalytic Resolution

- Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of 2-Arylpropionic Acids.

-

Source:

-

Pharmacology (COX Inhibition Mechanisms)

-

Blobaum, A. L., & Marnett, L. J. "Structural and Functional Basis of Cyclooxygenase Inhibition." Journal of Medicinal Chemistry, 2007.[3]

-

Source:

-

-

Taste Receptor SAR (Lactisole Analogs)

- Jiang, P., et al. "Molecular mechanisms of sweet taste receptor inhibition by lactisole." Journal of Biological Chemistry, 2005.

-

Source:

-

Chemical Properties & Synthesis

-

PubChem Compound Summary for 2-(2-Methoxyphenyl)propanoic acid.[4]

-

Source:

-

Sources

- 1. CAS 942-54-1: 2-(4-methoxyphenyl)propanoic acid [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles [mdpi.com]

- 4. 2-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 202020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid [mdpi.com]

Advanced Synthesis Pathways for Chiral Hydratropic Acid Derivatives

Executive Summary & Strategic Importance

Chiral hydratropic acid derivatives, specifically 2-arylpropionic acids (2-APAs) , represent a cornerstone pharmacophore in medicinal chemistry, most notably as the structural basis for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as (S)-Naproxen , (S)-Ibuprofen , and (S)-Flurbiprofen .

The biological activity of these compounds resides predominantly in the (S)-enantiomer , which inhibits cyclooxygenase (COX) enzymes. The (R)-enantiomer is often inactive or undergoes in vivo unidirectional chiral inversion to the (S)-form (via an acyl-CoA intermediate), a process that varies by species and individual, introducing pharmacokinetic unpredictability. Therefore, the development of enantioselective synthesis pathways is not merely a regulatory compliance issue but a clinical imperative to ensure consistent dosing and minimize metabolic load.

This guide details three distinct synthetic paradigms:

-

Asymmetric Hydrogenation: The industrial gold standard (e.g., the Naproxen route).

-

Asymmetric Hydrocarboxylation: The atom-economic carbonylation of styrenes.

-

Biocatalytic Resolution: The enzymatic approach for high optical purity.

Retrosynthetic Analysis & Strategic Disconnections

The synthesis of 2-arylpropionic acids can be approached via three primary strategic disconnections.

Figure 1: Strategic disconnections for the synthesis of chiral hydratropic acid derivatives.[1]

Core Pathway 1: Asymmetric Hydrogenation (The Industrial Standard)

The most robust and scalable method for synthesizing chiral hydratropic acids is the asymmetric hydrogenation of

Mechanistic Causality

The success of this reaction relies on the coordination geometry of the catalyst. The carboxylate group of the substrate coordinates to the Ruthenium center, acting as a "handle" that directs the olefin face to the chiral pocket created by the BINAP ligand.

-

Ligand Choice: (S)-BINAP is typically used to generate (S)-acids . The steric bulk of the naphthyl rings enforces a specific twist, differentiating the Re and Si faces of the prochiral olefin.

-

Pressure Sensitivity: High hydrogen pressure (often >50 bar) is required to ensure the oxidative addition of H2 is faster than the decoordination of the substrate.

Protocol: Synthesis of (S)-Naproxen

Target: (S)-2-(6-methoxy-2-naphthyl)propionic acid.

Reagents & Conditions:

-

Substrate: 2-(6-methoxy-2-naphthyl)propenoic acid.

-

Catalyst: [Ru(OAc)₂((S)-BINAP)] (Substrate/Catalyst ratio ~ 1000:1 to 10,000:1).

-

Solvent: Methanol (critical for carboxylate proton exchange).

-

Pressure: 100 atm H₂.

-

Temperature: 15–30 °C.

Step-by-Step Methodology:

-

Catalyst Preparation: In a glovebox (Ar atmosphere), dissolve [RuCl₂(benzene)]₂ and (S)-BINAP in DMF. Heat to 100°C for 10 min to form the complex, then remove solvent and redissolve in methanol. Alternatively, use commercially available Ru(OAc)₂((S)-BINAP) .

-

Loading: Charge a high-pressure stainless steel autoclave with the substrate (1.0 equiv) and degassed methanol. Add the catalyst solution (0.001 equiv).

-

Hydrogenation: Seal the autoclave. Purge with H₂ (3x) to remove oxygen. Pressurize to 1350 psi (approx. 92 atm) . Stir vigorously at ambient temperature for 12 hours.

-

Work-up: Vent H₂ carefully. Concentrate the solvent under reduced pressure.

-

Purification: The crude product is often >97% ee. Recrystallization from acetone/hexane or conversion to the sodium salt allows for enrichment to >99% ee.

Figure 2: Simplified catalytic cycle for Ru-BINAP mediated asymmetric hydrogenation.

Core Pathway 2: Asymmetric Hydrocarboxylation (The Atom-Economic Route)

This pathway involves the transition-metal catalyzed carbonylation of styrene derivatives in the presence of water (or alcohols). It is highly attractive due to 100% atom economy —using readily available styrenes and CO gas.

The Regioselectivity Challenge

The reaction can yield two isomers:

-

Linear (n-isomer): 3-arylpropionic acid (Unwanted).

-

Branched (iso-isomer): 2-arylpropionic acid (Target).

Achieving high branched regioselectivity andenantioselectivity simultaneously is the primary technical hurdle. Palladium complexes with bidentate phosphine ligands are essential.

Technical Insight: Ligand Control

-

Pd-BDPP (Skewphos): Often cited for high regioselectivity toward the branched isomer.

-

Acid Promoter: The addition of weak acids (e.g., p-TsOH) or Lewis acids (AlCl₃) can accelerate the formation of the active Pd-hydride species.

Representative Conditions:

-

Catalyst: PdCl₂(NCPh)₂ + (+)-Neomenthyldiphenylphosphine (NMDPP).

-

Conditions: CO (200 atm), THF/H₂O, 50°C.

-

Outcome: While effective, this route historically suffers from lower ee (often 50-80%) compared to hydrogenation, requiring downstream resolution.

Core Pathway 3: Biocatalytic Kinetic Resolution

When chemical synthesis yields a racemate, or when milder conditions are required, biocatalysis offers a robust solution.[2]

Lipase-Mediated Hydrolysis

Lipases (e.g., Candida antarctica Lipase B, CALB) preferentially hydrolyze the ester of one enantiomer.

Workflow:

-

Esterification: Convert racemic 2-arylpropionic acid to its ethyl ester.

-

Enzymatic Hydrolysis: Suspend the racemic ester in a buffer (pH 7) with the immobilized lipase.

-

Kinetic Stop: The reaction is monitored via HPLC. At 50% conversion, the unreacted ester is usually the (R)-enantiomer, and the hydrolyzed acid is the (S)-enantiomer (depending on enzyme specificity).

-

Separation: Acid/base extraction separates the (S)-acid (aqueous phase) from the (R)-ester (organic phase).

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of standard resolution, DKR couples the resolution with an in situ racemization of the slow-reacting enantiomer. This requires a catalyst (e.g., Ruthenium) that racemizes the substrate without inhibiting the enzyme.

Comparative Data Analysis

| Feature | Asymmetric Hydrogenation | Hydrocarboxylation | Biocatalytic Resolution |

| Precursor | Styrene | Racemic Ester | |

| Key Reagent | H₂ (High Pressure) | CO (Toxic, High Pressure) | Enzyme (Lipase) |

| Catalyst | Ru/Rh-Phosphine (Expensive) | Pd-Phosphine | Biological (Renewable) |

| Enantioselectivity (ee) | Excellent (>97%) | Moderate (80-90%) | Excellent (>99%) |

| Yield | High (>95%) | High (>90%) | Max 50% (unless DKR) |

| Industrial Use | Primary (Naproxen) | Secondary | Secondary/Niche |

References

-

Noyori, R., & Takaya, H. (1990).[3] BINAP: An efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350. Link

-

Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes.[1][4][5] The Journal of Organic Chemistry, 52(14), 3174-3176.[1] Link

-

Monteiro, A. L., Zinn, F. K., de Souza, R. F., & Dupont, J. (1997). Asymmetric hydrocarboxylation of styrene catalyzed by palladium complexes. Tetrahedron: Asymmetry, 8(2), 177-179. Link

-

Schmid, A., et al. (2001). Industrial biocatalysis today and tomorrow. Nature, 409, 258–268. Link

-

Harrington, P. J., & Lodewijk, E. (1997). Twenty Years of Naproxen Technology. Organic Process Research & Development, 1(1), 72–76. Link

Sources

- 1. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions [sioc-journal.cn]

- 4. is.muni.cz [is.muni.cz]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

Methodological & Application

asymmetric synthesis of (2S)-2-(2-Methoxyphenyl)propanoic acid protocols

Application Note: Strategic Routes for the Asymmetric Synthesis of (2S)-2-(2-Methoxyphenyl)propanoic Acid

Introduction & Pharmacological Significance

(2S)-2-(2-Methoxyphenyl)propanoic acid is a critical chiral building block belonging to the 2-arylpropionic acid class (profens). While structurally isomeric to the precursors of Naproxen and Ibuprofen, the ortho-methoxy substitution on the phenyl ring introduces unique steric challenges and electronic effects that distinguish it from its para-substituted counterparts.

The enantiopurity of this compound is non-negotiable in drug development. The (S)-enantiomer typically exhibits distinct pharmacodynamic properties compared to the (R)-distomer, often related to cyclooxygenase (COX) inhibition or metabolic pathways. This guide outlines three distinct, self-validating protocols for its synthesis, ranging from industrial-scale catalysis to high-fidelity laboratory preparation.

Strategic Overview of Synthetic Routes

We present three methodologies selected based on scale, available equipment, and required enantiomeric excess (ee).

| Feature | Route A: Asymmetric Hydrogenation | Route B: Evans Auxiliary Alkylation | Route C: Enzymatic Kinetic Resolution |

| Primary Mechanism | Rh(I)-catalyzed reduction of acrylic acid | Diastereoselective enolate methylation | Lipase-catalyzed selective hydrolysis |

| Scalability | High (Kg to Ton) | Low to Medium (Gram to Kg) | Medium (Kg) |

| Enantiomeric Excess | >98% (Ligand dependent) | >99% (Intrinsic control) | >95% (Conversion dependent) |

| Atom Economy | Excellent (100%) | Poor (Auxiliary waste) | Medium (Max 50% yield per pass) |

| Ideal Use Case | Process Development / Manufacturing | MedChem / Reference Standard Synthesis | Early Scale-up / Green Chemistry |

Protocol A: Asymmetric Hydrogenation (Industrial Standard)

This route utilizes a Rhodium(I) catalyst with a chiral bisphosphine ligand to hydrogenate the acrylic acid precursor.[1] This is the most atom-economic route and the industry standard for profens.

Precursor Synthesis

-

Substrate: 2-(2-Methoxyphenyl)acrylic acid.

-

Preparation: Wittig reaction of 2-methoxyacetophenone or condensation of 2-methoxyphenylacetic acid with formaldehyde.

Catalyst Selection & Causality

For 2-aryl acrylic acids (atropic acid derivatives), Rhodium(I) complexes generally outperform Ruthenium(II) in terms of activity at lower pressures.

-

Ligand: (S)-SegPhos or (S)-BINAP .

-

Why: These atropoisomeric ligands create a rigid chiral pocket. The interaction between the carboxylate moiety of the substrate and the Rh center is critical for stereocontrol.

-

-

Solvent: Methanol (degassed).

-

Why: Protic solvents facilitate the carboxylate coordination/exchange mechanism essential for this substrate class.

-

Step-by-Step Protocol

-

Catalyst Preparation:

-

In a glovebox (N2 atmosphere), charge a Schlenk flask with

(1.0 equiv relative to ligand) and (S)-SegPhos (1.1 equiv). -

Add degassed MeOH. Stir for 30 min at RT until the solution turns clear orange/red (formation of active solvent complex).

-

-

Hydrogenation:

-

Load 2-(2-Methoxyphenyl)acrylic acid (1.0 equiv) into a high-pressure autoclave.

-

Add the catalyst solution via cannula (Substrate/Catalyst ratio: 1000:1 to 5000:1).

-

Purge the autoclave with

(3 cycles at 5 bar). -

Pressurize to 30 bar (435 psi)

. -

Stir at 25°C for 12–24 hours. Note: Higher temperatures increase rate but may slightly erode ee.

-

-

Workup:

-

Vent

carefully. -

Concentrate the solvent under reduced pressure.

-

Purification: Dissolve residue in 1N NaOH, wash with

(removes catalyst ligands/impurities), then acidify the aqueous layer with HCl to pH 1. Extract with EtOAc, dry (

-

Mechanistic Visualization (Graphviz)

Figure 1: Catalytic cycle for the Rh-catalyzed asymmetric hydrogenation. The coordination of the carboxylate is the key directing interaction.

Protocol B: Evans Auxiliary Alkylation (Lab Scale / High Fidelity)

When absolute stereochemical confirmation is required without extensive chiral HPLC development, the Evans oxazolidinone method is the "Gold Standard" for trustworthiness.

Strategic Logic

Instead of creating the chiral center from an alkene, we start with the non-chiral acid (2-(2-methoxyphenyl)acetic acid) and methylate it. The bulky oxazolidinone auxiliary forces the enolate into a specific geometry (Z-enolate) and blocks one face, ensuring the methyl group attacks from the opposite side.

Step-by-Step Protocol

-

Acylation (Attachment):

-

Convert 2-(2-methoxyphenyl)acetic acid to its mixed anhydride (using Pivaloyl chloride/Et3N) or acid chloride (SOCl2).

-

React with lithiated (S)-4-benzyl-2-oxazolidinone (Evans Auxiliary) in THF at -78°C.

-

Isolate the imide intermediate.

-

-

Asymmetric Alkylation:

-

Dissolve the imide in dry THF under Argon. Cool to -78°C .

-

Add NaHMDS (1.1 equiv). Why: Sodium bases often give higher Z/E enolate ratios than Lithium bases for this specific substrate class.

-

Stir for 30 min to ensure complete enolization.

-

Add MeI (Methyl Iodide, 3.0 equiv) rapidly.

-

Allow to warm slowly to 0°C over 3 hours.

-

Result: The (S)-auxiliary directs methylation to form the (S)-configuration at the alpha position.

-

-

Hydrolytic Cleavage (Recovery):

-

Dissolve the methylated imide in THF/H2O (3:1).

-

Add LiOH (2.0 equiv) and H2O2 (4.0 equiv) at 0°C. Why: Peroxide aids in the nucleophilic attack on the carbonyl, preventing cleavage of the oxazolidinone ring itself.

-

Quench with sodium sulfite (destroys peroxide).

-

Extract the auxiliary with

(can be recycled). -

Acidify the aqueous layer and extract the target (S)-acid .[2]

-

Stereochemical Control Diagram

Figure 2: The Evans auxiliary workflow ensuring high diastereoselectivity via steric blocking of the enolate face.

Protocol C: Enzymatic Kinetic Resolution (Green Chemistry)

Ideal for labs lacking high-pressure hydrogenation equipment. This method relies on the selectivity of Candida antarctica Lipase B (CAL-B) .

Substrate Preparation[3]

-

Synthesize racemic Ethyl 2-(2-methoxyphenyl)propanoate via standard Fischer esterification of the racemic acid (or alpha-methylation of the ethyl arylacetate).

Protocol

-

Reaction Setup:

-

Suspend rac-Ethyl 2-(2-methoxyphenyl)propanoate (10 g) in Phosphate Buffer (0.1 M, pH 7.0) with 10% acetone as a co-solvent to improve solubility.

-

Add Novozym 435 (Immobilized CAL-B, 50-100 mg/g substrate).

-

-

Incubation:

-

Incubate at 30°C with orbital shaking (200 rpm).

-

pH Stat: Maintain pH 7.0 by automatic addition of 0.5 M NaOH. The consumption of NaOH correlates directly to conversion.

-

-

Monitoring:

-

Stop reaction at 45-50% conversion . Crucial: Do not exceed 50%, or the enantiomeric purity of the product (acid) will degrade as the enzyme starts attacking the slower enantiomer.

-

CAL-B typically hydrolyzes the (S)-ester faster, yielding (S)-acid and leaving (R)-ester .

-

-

Separation:

-

Filter off the enzyme beads (recyclable).

-

Adjust filtrate to pH 8.5 and extract with MTBE (removes unreacted (R)-ester).

-

Acidify aqueous phase to pH 1 and extract the (S)-acid with EtOAc.

-

Analytical Validation (QC)

To verify the success of any protocol above, the following analytical method is required. Optical rotation alone is insufficient for high-precision validation.

-

Technique: Chiral HPLC.[3]

-

Column: Chiralcel OJ-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aryl absorption) or 280 nm (Methoxy phenol feature).

-

Expected Result: Baseline separation of (S) and (R) enantiomers.

References

-

Zhang, W., et al. (2014). "Ligand effect in the asymmetric hydrogenation of 2-phenyl acrylic acid." ResearchGate / Organic Chemistry Frontiers.

-

Sigma-Aldrich. "(S)-2-(2-Methoxyphenyl)propanoic acid Product Specification."

-

BenchChem. "Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-2-Hydroxy-2-phenylpropanoic Acid." (Analogous Protocol).

-

PrepChem. "Synthesis of (S)-2-(2-methoxyphenyl)-propionic acid via Evans Auxiliary."

-

Weix, D.J., et al. "Ruthenium-Catalyzed C-H Arylation of Diverse Aryl Carboxylic Acids." NIH / PubMed Central.

Sources

Chiral HPLC Separation of 2-(2-Methoxyphenyl)propanoic Acid Enantiomers: An Application Guide

Introduction

The enantioselective separation of chiral compounds is a critical analytical challenge in the pharmaceutical industry. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate quantification. 2-(2-Methoxyphenyl)propanoic acid is a chiral carboxylic acid and a member of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). As with other profens, its biological activity is often stereospecific, making the separation and analysis of its enantiomers essential for drug development, quality control, and pharmacokinetic studies. This application note provides a detailed guide to the chiral separation of 2-(2-Methoxyphenyl)propanoic acid enantiomers using High-Performance Liquid Chromatography (HPLC) with a focus on polysaccharide-based chiral stationary phases (CSPs).

Principles of Chiral Separation for Profens

The resolution of enantiomers by chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. For acidic compounds like 2-(2-Methoxyphenyl)propanoic acid, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven to be highly effective.[1]

The chiral recognition mechanism for profens on these CSPs, particularly on phases like amylose tris(3,5-dimethylphenylcarbamate) (found in Chiralpak® AD-H), is primarily driven by a combination of intermolecular interactions:

-

Hydrogen Bonding: A crucial interaction occurs between the acidic carboxylic group of the profen and the carbamate moieties on the polysaccharide backbone of the CSP.[1]

-

π-π Interactions: The aromatic ring of the profen can engage in π-π stacking with the phenyl groups of the chiral selector.

-

Steric Interactions: The spatial arrangement of the substituents on the chiral center of the analyte and the three-dimensional structure of the chiral selector create steric hindrances that favor the binding of one enantiomer over the other.

These differential interactions result in one enantiomer being retained longer on the column, thus enabling their separation.

Recommended Chiral HPLC Method

Based on extensive literature on the separation of profens and the chemical properties of 2-(2-Methoxyphenyl)propanoic acid, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase is recommended for robust and reproducible enantioseparation.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

-

Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Mobile Phase: A mixture of n-hexane, a polar alcohol modifier (e.g., 2-propanol or ethanol), and an acidic additive (e.g., trifluoroacetic acid - TFA).

-

Reagents: HPLC-grade n-hexane, 2-propanol, and trifluoroacetic acid.

-

Sample: A solution of racemic 2-(2-Methoxyphenyl)propanoic acid dissolved in the mobile phase.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Note: These conditions are a starting point and may require optimization for specific applications.

Experimental Protocol

Mobile Phase Preparation

-

Carefully measure 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of trifluoroacetic acid.

-

Combine the solvents in a suitable solvent reservoir.

-

Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

Sample Preparation

-

Accurately weigh approximately 10 mg of racemic 2-(2-Methoxyphenyl)propanoic acid.

-

Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC System Setup and Equilibration

-

Install the Chiralpak® AD-H column in the HPLC system.

-

Purge the pump with the prepared mobile phase.

-

Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column until a stable baseline is achieved (typically 30-60 minutes).

-

Set the column oven temperature to 25 °C and the UV detector wavelength to 230 nm.

Data Acquisition and Analysis

-

Inject 10 µL of the prepared sample solution.

-

Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

-

Identify the two enantiomeric peaks and calculate the resolution (Rs), selectivity (α), and retention factors (k').

Expected Results and Discussion

Under the recommended conditions, a baseline separation of the two enantiomers of 2-(2-Methoxyphenyl)propanoic acid is expected. The acidic modifier (TFA) is crucial for obtaining sharp and symmetrical peaks by suppressing the ionization of the carboxylic acid group. The choice and concentration of the alcohol modifier in the mobile phase significantly influence the retention times and resolution of the enantiomers. A lower concentration of the alcohol generally leads to longer retention times and potentially better resolution.

The elution order of the enantiomers on polysaccharide-based CSPs can sometimes be influenced by the specific stationary phase, the mobile phase composition, and the temperature. For profens on Chiralpak® AD, the (S)-enantiomer often elutes before the (R)-enantiomer, but this should be confirmed experimentally using individual enantiomeric standards if available.

Visualizing the Workflow and Chiral Recognition

Experimental Workflow

The following diagram illustrates the key steps in the chiral HPLC separation of 2-(2-Methoxyphenyl)propanoic acid enantiomers.

Caption: Workflow for Chiral HPLC Separation.

Chiral Recognition Mechanism

The diagram below conceptualizes the chiral recognition mechanism between the (S)-enantiomer of 2-(2-Methoxyphenyl)propanoic acid and the Chiralpak® AD-H stationary phase.

Caption: Chiral Recognition of a Profen Enantiomer.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of n-hexane to alcohol. Try a different alcohol (e.g., ethanol). |

| High column temperature. | Decrease the column temperature (e.g., to 15-20 °C). | |

| Peak Tailing | Insufficient acidic modifier. | Increase the concentration of TFA slightly (e.g., to 0.15%). |

| Column contamination. | Flush the column with a stronger solvent like 100% 2-propanol. | |

| Irreproducible Retention Times | Incomplete column equilibration. | Allow for a longer equilibration time between injections. |

| Mobile phase composition change. | Prepare fresh mobile phase and ensure proper mixing and degassing. |

Conclusion

The enantiomers of 2-(2-Methoxyphenyl)propanoic acid can be effectively separated using a normal-phase HPLC method with a polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H. The provided protocol offers a robust starting point for method development and can be optimized to meet specific analytical requirements. A thorough understanding of the principles of chiral recognition is essential for troubleshooting and adapting the method for similar compounds.

References

- Okamoto, Y., & Kaida, Y. (1994). Polysaccharide Derivatives for Chromatographic Separation of Enantiomers.

- Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. CRC Press.

- Chankvetadze, B. (2012). Recent trends in preparation and use of chiral stationary phases for enantioseparation by high-performance liquid chromatography. TrAC Trends in Analytical Chemistry, 37, 1-3.

- Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H.

- Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Practical Guide.

- Yashima, E. (2001). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.

- Ali, I., & Aboul-Enein, H. Y. (2004). Chiral Pollutants: Distribution, Toxicity and Analysis by Chromatography and Capillary Electrophoresis. John Wiley & Sons.

- Scriba, G. K. (Ed.). (2016). Chiral Separations: Methods and Protocols. Humana Press.

- Gubitz, G., & Schmid, M. G. (2008). Chiral separation by liquid chromatography and related techniques.

- Armstrong, D. W., & Han, S. M. (1988). Enantiomeric separations in chromatography. CRC critical reviews in analytical chemistry, 19(3), 175-224.

- Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral stationary phases for the direct liquid chromatographic resolution of enantiomers. Chemical Reviews, 87(2), 347-362.

- Aboul-Enein, H. Y., & Ali, I. (2003).

- Francotte, E. R. (2001). Polysaccharide derivatives as chiral stationary phases in HPLC. Chirality, 13(4), 172-175.

- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for enantioseparation of pharmaceuticals. Chemical Society Reviews, 37(12), 2593-2608.

- Gasparrini, F., Misiti, D., & Villani, C. (2002). Direct high-performance liquid chromatographic enantioseparation of profens on a new chiral stationary phase.

Sources

High-Efficiency Enzymatic Kinetic Resolution of Racemic 2-(2-Methoxyphenyl)propanoic Acid

Introduction & Mechanistic Strategy

The resolution of 2-(2-Methoxyphenyl)propanoic acid (2-MPPA) represents a classic challenge in the preparation of chiral non-steroidal anti-inflammatory drug (NSAID) analogues. Structurally similar to Naproxen and Ibuprofen, 2-MPPA belongs to the "profen" class of 2-arylpropionic acids. The biological activity of these compounds is strictly dependent on their stereochemistry, with the (S)-enantiomer typically exhibiting significantly higher cyclooxygenase (COX) inhibitory activity.

While asymmetric synthesis offers one route, Enzymatic Kinetic Resolution (EKR) using lipases remains the industrial gold standard due to its scalability, mild conditions, and high enantioselectivity (

Mechanistic Basis

This protocol leverages the stereoselective properties of Candida antarctica Lipase B (CALB) .[1] The enzyme discriminates between enantiomers based on the spatial fit of the substrate into its active site.

-

Hydrolysis Route (Thermodynamically Favored): The lipase preferentially hydrolyzes the (

)-ester to the ( -

Esterification Route (Equilibrium Controlled): The lipase preferentially esterifies the (

)-acid with an alcohol, leaving the (

Expert Insight: The ortho-methoxy group in 2-MPPA introduces significant steric hindrance near the reaction center compared to para-substituted analogues (e.g., Ibuprofen). Consequently, standard protocols must be modified to use immobilized enzymes (Novozym 435) and co-solvents to maintain reaction rates without compromising enzyme stability.[2]

Strategic Workflow

The following decision tree outlines the selection process between hydrolytic and esterification pathways based on starting material availability and downstream processing capabilities.

Figure 1: Decision matrix for the enzymatic resolution of 2-(2-Methoxyphenyl)propanoic acid.

Protocol A: Hydrolytic Kinetic Resolution (Standard)

This method is recommended for initial screening and scale-up due to the irreversibility of hydrolysis in aqueous media and generally higher enantioselectivity (

Materials

-

Substrate: Racemic methyl 2-(2-methoxyphenyl)propanoate (

-1). -

Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B).[2][3]

-

Solvent System: 0.1 M Phosphate Buffer (pH 7.[2]5) / Acetone or MTBE (90:10 v/v).

Step-by-Step Methodology

-

Substrate Preparation: Dissolve 100 mg of

-1 in 1.0 mL of Acetone (co-solvent). -

Reaction Initiation: Add the substrate solution to 9.0 mL of 0.1 M Phosphate Buffer (pH 7.5) in a 20 mL glass scintillation vial.

-

Note: The co-solvent is critical to solubilize the lipophilic ester.[2] If the solution is cloudy (emulsion), this is acceptable and often beneficial for interfacial activation of the lipase.

-

-

Enzyme Addition: Add 20 mg of Novozym 435 (20% w/w relative to substrate).

-

Incubation: Incubate at 30°C with orbital shaking at 200 rpm .

-

Caution: Do not use magnetic stirring bars as they grind the immobilized beads, deactivating the enzyme and complicating filtration.[2]

-

-

Monitoring: Withdraw 50 µL aliquots at 1, 3, 6, and 24 hours. Extract with 200 µL Ethyl Acetate for HPLC analysis.

-

Termination: Once conversion reaches ~45-50% (typically 24-48 hours), filter off the enzyme beads.

-

Work-up:

Protocol B: Enantioselective Esterification (Alternative)

Use this route if the starting material is the free acid and you wish to avoid aqueous work-up steps, or if the ester is unstable in water.

Materials

-

Substrate: Racemic 2-(2-methoxyphenyl)propanoic acid.

-

Acyl Acceptor: Ethanol (anhydrous).[2]

-

Solvent: Isooctane (2,2,4-Trimethylpentane) or Toluene (dried over molecular sieves).

Step-by-Step Methodology

-

Setup: In a screw-cap vial, dissolve 100 mg of racemic acid in 5 mL of Isooctane.

-

Alcohol Addition: Add 2 equivalents of Ethanol (approx. 60 µL).

-

Enzyme Addition: Add 50 mg Novozym 435 (50% w/w loading).

-

Note: Higher loading is required here compared to hydrolysis due to the slower kinetics of the ortho-substituted acid in organic media.

-

-

Incubation: Shake at 40°C , 250 rpm.

-

Thermodynamic Control: Add 50 mg of 3Å Molecular Sieves to scavenge water and drive the equilibrium toward ester formation.[2]

-

-

Monitoring: Monitor the appearance of the ester peak via HPLC.

-

Termination: Stop at 50% conversion. Filter enzyme.[2]

-

Separation: Wash the organic filtrate with saturated NaHCO₃ solution.

-

Organic Phase: Contains (S)-Ethyl Ester .[2]

-

Aqueous Phase: Contains unreacted (R)-Acid (recover by acidification).

-

Analytical Configuration (Chiral HPLC)

Accurate determination of Enantiomeric Excess (

Instrument: HPLC with UV Diode Array Detector (DAD). Column: Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm). Detection: UV @ 254 nm (aromatic absorption) and 220 nm.[2]

| Parameter | Condition | Rationale |

| Mobile Phase | Hexane : Isopropanol : TFA (90 : 10 : 0.[2]1) | Standard Normal Phase mode.[2] TFA is mandatory to suppress ionization of the free acid, ensuring sharp peaks.[2] |

| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rate improves resolution ( |

| Temperature | 25°C | Ambient temperature usually suffices; lower T improves separation factors ( |

| Elution Order (Typical) | 1. (R)-Ester2.[2][3][5][6][7][8] (S)-Ester3.[2][8] (R)-Acid4.[2][5][7] (S)-Acid | Note:[5][7][8][9][10][11] Elution order must be verified with pure standards as it varies by column batch. |

Data Analysis & Optimization

Do not rely solely on conversion yield.[2] You must calculate the Enantiomeric Ratio (

Equations

-

Conversion (

): -

Enantiomeric Ratio (

):

Where

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10% in 24h) | Steric hindrance of o-methoxy group. | Increase enzyme loading to 100% w/w. Switch solvent to Toluene (better solubility).[2] Increase T to 45°C. |

| Low | Non-specific hydrolysis or diffusion limits. | Lower temperature to 4°C. Switch from Ethanol to a bulkier alcohol (e.g., Isopropanol) in esterification.[2] |

| Broad HPLC Peaks | Acid ionization. | Increase TFA concentration in mobile phase to 0.2%. Ensure column is dedicated to acidic analytes. |

References

-

Ghanem, A. (2007).[2] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-arylpropionic acids. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

-

Carvalho, P. O., et al. (2006).[2] Enzymatic resolution of (R,S)-ibuprofen and (R,S)-ketoprofen by microbial lipases from native and commercial sources. Brazilian Journal of Chemical Engineering, 23(3). Link

-

Breuer, M., et al. (2004).[2] Industrial methods for the production of optically active intermediates.[1][2][11][12] Angewandte Chemie International Edition, 43(7), 788-824. Link

-

Daicel Chiral Technologies. (n.d.).[2] Chiral Selector Application Guide for 2-Arylpropionic Acids. Link

-

Siodmiak, T., et al. (2024).[2] A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. International Journal of Molecular Sciences. Link

Sources

- 1. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2-(4-methoxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of (S)-2-(2-Methoxyphenyl)propionic Acid via Recrystallization

Introduction

(S)-2-(2-Methoxyphenyl)propionic acid is a chiral carboxylic acid belonging to the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). The stereochemical purity of this and other chiral active pharmaceutical ingredients (APIs) is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from impurities.[1][2][3]

This comprehensive guide provides detailed application notes and protocols for the selection of appropriate recrystallization solvents and the subsequent purification of (S)-2-(2-Methoxyphenyl)propionic acid. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral APIs.

PART 1: The Critical Role of Solvent Selection

The success of any recrystallization procedure is fundamentally dependent on the choice of solvent.[4] An ideal solvent for the purification of (S)-2-(2-Methoxyphenyl)propionic acid should exhibit the following characteristics:

-

High solubility at elevated temperatures: To ensure complete dissolution of the compound.

-

Low solubility at ambient or reduced temperatures: To maximize the recovery of the purified compound upon cooling.

-

Inertness: The solvent should not react with the compound of interest.

-

Volatility: The solvent should be easily removable from the purified crystals.

-

Safety: The solvent should have a low toxicity and flammability profile.[5][6]

Given that (S)-2-(2-Methoxyphenyl)propionic acid is a carboxylic acid, a logical starting point for solvent screening includes polar protic solvents, polar aprotic solvents, and nonpolar aromatic solvents. A systematic approach to determining the solubility of the compound in a range of solvents is the most effective strategy for identifying the optimal recrystallization solvent or solvent system.

Experimental Protocol: Solubility Screening

This protocol describes a systematic method for determining the qualitative solubility of (S)-2-(2-Methoxyphenyl)propionic acid in a variety of common laboratory solvents.

Materials:

-

(S)-2-(2-Methoxyphenyl)propionic acid (impure sample)

-

Small test tubes (13 x 100 mm)

-

Graduated cylinders or pipettes

-

Stirring rods

-

Hot plate/stirrer or water bath

-

Ice bath

-

Selected solvents for screening (e.g., Water, Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

Procedure:

-

Place approximately 50 mg of the impure (S)-2-(2-Methoxyphenyl)propionic acid into a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent at room temperature.

-

Stir the contents of each test tube with a clean stirring rod for 1-2 minutes and observe the solubility. Record your observations.

-

If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate, while stirring, to near the boiling point of the solvent.[7] Observe and record the solubility at the elevated temperature.

-

For solvents in which the compound fully dissolves at an elevated temperature, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

-

Observe and record the extent of crystal formation upon cooling. An ideal solvent will show a significant amount of crystalline precipitate.

Data Presentation: Illustrative Solubility Screening Results

The following table summarizes the expected solubility behavior of (S)-2-(2-Methoxyphenyl)propionic acid in a range of common laboratory solvents. This data is illustrative and serves as a guide for solvent selection.

| Solvent | Solubility at Room Temp. (approx. 25°C) | Solubility at Elevated Temp. (near b.p.) | Crystal Formation upon Cooling | Suitability as a Single Recrystallization Solvent |

| Water | Insoluble | Sparingly Soluble | Minimal | Poor |

| Ethanol | Soluble | Very Soluble | Poor | Poor |

| Methanol | Soluble | Very Soluble | Poor | Poor |

| Isopropanol | Sparingly Soluble | Soluble | Good | Promising |

| Acetone | Soluble | Very Soluble | Poor | Poor |

| Ethyl Acetate | Sparingly Soluble | Soluble | Good | Promising |

| Toluene | Sparingly Soluble | Soluble | Good | Promising |

| Heptane | Insoluble | Insoluble | - | Unsuitable |

Analysis of Solubility Data:

Based on the illustrative data, ethanol, methanol, and acetone are unsuitable for single-solvent recrystallization as they dissolve the compound readily at room temperature, which would lead to poor recovery. Water and heptane are also unsuitable due to their very low dissolving power even at elevated temperatures. Isopropanol, ethyl acetate, and toluene emerge as promising candidates for single-solvent recrystallization.

For cases where a single solvent is not ideal, a mixed-solvent system can be employed.[8][9][10][11] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "bad" solvent (in which it is poorly soluble) to induce crystallization. Based on the table, a combination of ethanol (good solvent) and water (bad solvent) would be a logical choice for a mixed-solvent recrystallization.

PART 2: Detailed Recrystallization Protocols

The following sections provide step-by-step protocols for single-solvent and mixed-solvent recrystallization of (S)-2-(2-Methoxyphenyl)propionic acid.

Protocol 1: Single-Solvent Recrystallization using Isopropanol

This protocol is based on the promising solubility profile of isopropanol.

Materials:

-

Impure (S)-2-(2-Methoxyphenyl)propionic acid

-

Isopropanol

-

Erlenmeyer flasks

-

Hot plate/stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Spatula

Workflow Diagram:

Caption: Single-solvent recrystallization workflow.

Procedure:

-

Dissolution: Place the impure (S)-2-(2-Methoxyphenyl)propionic acid in an Erlenmeyer flask. In a separate flask, heat isopropanol to its boiling point. Add the minimum amount of hot isopropanol to the impure compound to just achieve complete dissolution.[12]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (if necessary): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[13]

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol/Water

This protocol utilizes the high solubility in ethanol and insolubility in water to effect purification.

Materials:

-

Impure (S)-2-(2-Methoxyphenyl)propionic acid

-

Ethanol

-

Deionized Water

-

Erlenmeyer flasks

-

Hot plate/stirrer

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Spatula

Workflow Diagram:

Caption: Mixed-solvent recrystallization workflow.

Procedure:

-

Dissolution: Dissolve the impure (S)-2-(2-Methoxyphenyl)propionic acid in the minimum amount of boiling ethanol in an Erlenmeyer flask.

-

Induce Cloudiness: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.[9]

-

Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.

-

Cooling: Place the flask in an ice bath for at least 30 minutes.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Drying: Dry the purified crystals.

PART 3: Characterization of Purified (S)-2-(2-Methoxyphenyl)propionic Acid

After recrystallization, it is essential to characterize the purified product to assess its purity and confirm its identity.

Recommended Analytical Techniques:

-

Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.

-

Thin-Layer Chromatography (TLC): TLC can be used to compare the purified sample with the starting material. A single spot for the purified product indicates a significant reduction in impurities.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[14]

-

Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the purified compound.[15]

Safety Precautions

-

Always work in a well-ventilated fume hood when handling organic solvents.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

-

Avoid inhaling solvent vapors and direct contact with the skin.[5]

-

Keep flammable solvents away from open flames and other ignition sources.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

-

O'Donnell, C. J. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. Retrieved from [Link]

-

TopperLearning. (n.d.). Purification and Characterization of Organic Compounds. Retrieved from [Link]

-

Posadas, J. C., et al. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Tripathi Study Zone. (n.d.). Purification and Characterisation of Organic Compounds. Retrieved from [Link]

-

Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

-

Vedantu. (n.d.). Purification and Characterization of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Precautions for Handling Organic Solvent. (n.d.). Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews: Journal of Chemistry. Retrieved from [Link]

-

Experiment 9 — Recrystallization. (n.d.). Retrieved from [Link]

-

LibreTexts. (2022, April 7). 3.6A: Single Solvent Crystallization. Retrieved from [Link]

-

Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

-

Resene. (n.d.). Organic solvents - hazards, first aid, safe use. Retrieved from [Link]

- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.

-

Safe Work Instructions for Working With Solvents. (n.d.). Retrieved from [Link]

-

University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Organic Solvents. Retrieved from [Link]

-

Florida State University. (n.d.). Organic Solvents. Retrieved from [Link]

-

LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

-

Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 627. Retrieved from [Link]

Sources

- 1. images.topperlearning.com [images.topperlearning.com]

- 2. tripathistudyzone.weebly.com [tripathistudyzone.weebly.com]

- 3. vedantu.com [vedantu.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Home Page [chem.ualberta.ca]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. youtube.com [youtube.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 13. LabXchange [labxchange.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rroij.com [rroij.com]

- 16. cdn.dal.ca [cdn.dal.ca]

- 17. files.upei.ca [files.upei.ca]

Advanced Application Note: Solid-Phase Synthesis with Ortho-Methoxy Phenylpropanoic Acid Linkers

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the ability to generate fully protected peptide fragments is the cornerstone of convergent protein synthesis. While standard linkers (Wang, Rink) require harsh acidolysis that strips all protecting groups, ortho-methoxy phenylpropanoic acid derivatives (exemplified by the SASRIN™ and HMPB chemistries) offer a critical alternative.

This guide details the application of these hyper-acid-sensitive linkers. By leveraging the electron-donating ortho-methoxy group, these systems allow cleavage under extremely mild conditions (typically 1% TFA), preserving side-chain protecting groups (Boc, tBu, Trt, Pbf). This orthogonality enables the synthesis of complex cyclic peptides and the ligation of difficult sequences that are inaccessible via linear synthesis.

The Chemistry of Hyper-Acid Sensitivity

Mechanistic Insight

The structural defining feature of this class of linkers is the presence of a methoxy group ortho to the phenolic ether linkage (or the benzylic attachment point).

In standard phenoxy-based linkers, the aromatic ring stabilizes the carbocation intermediate to a degree. However, the addition of an ortho-methoxy group provides significant resonance stabilization to the benzylic carbocation generated during acidolysis. This lowers the activation energy required for bond fission, shifting the cleavage condition from "hard acid" (95% TFA) to "super-mild acid" (0.5–1% TFA).

Mechanism Diagram

The following diagram illustrates the electronic stabilization that permits mild cleavage.

Figure 1: Mechanism of acid-labile cleavage facilitated by ortho-methoxy resonance stabilization.

Primary Applications

Convergent Fragment Condensation